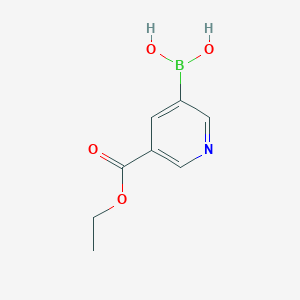
tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 2613382-96-8 . It has a molecular weight of 346.35 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21F3N4O2/c1-14(2,3)24-13(23)22-6-4-21(5-7-22)12-11(19)8-10(9-20-12)15(16,17)18/h8-9H,4-7,19H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 346.35 .Aplicaciones Científicas De Investigación
Catalytic Applications
Research has demonstrated the use of tert-butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate derivatives in catalytic processes. A study by Mennenga et al. (2015) focused on the synthesis and polymerization of a related pyridinyl derivative for use in catalysis, particularly in acylation chemistry. Their findings revealed that these polymers exhibit significant catalytic activity, influenced by neighboring group effects in the catalytic cycle (Mennenga, Dorn, Menzel, & Ritter, 2015).
Synthesis and Characterization
Several studies have explored the synthesis and characterization of this compound and its derivatives. For instance, Sanjeevarayappa et al. (2015) synthesized a similar compound and conducted X-ray diffraction studies and biological evaluation, highlighting its structural and potential biological significance (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015). Gumireddy et al. (2021) prepared a sterically congested piperazine derivative using a modified approach, illustrating its novel chemistry and pharmacological potential (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Biological Activity
Research has also delved into the biological activities of this compound derivatives. A study by Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine and evaluated their antibacterial and antifungal activities, demonstrating moderate biological activity against several microorganisms (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).
Chemical Modification and Synthesis
Nie et al. (2020) studied the chemical modification of a related compound and evaluated its analgesic activity, highlighting the potential of such compounds in developing new pharmaceuticals (Nie, Li, Qiao, Hu, Gao, Wang, Qiao, Wang, Yan, & Qian, 2020). In another study, Zhang et al. (2018) established a high-yield synthetic method for a related compound, emphasizing its importance as an intermediate for small molecule anticancer drugs (Zhang, Ye, Xu, & Xu, 2018).
Propiedades
IUPAC Name |
tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-8-6-20(7-9-21)12-5-4-11(10-19-12)15(16,17)18/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURQIBZQLRFTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1395961.png)
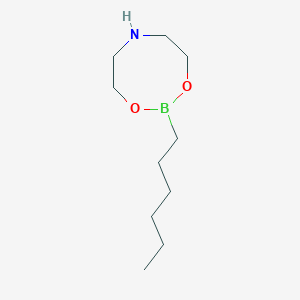
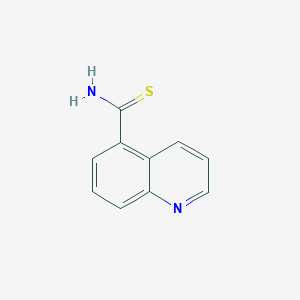
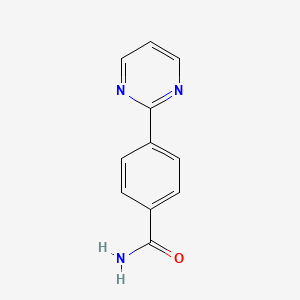
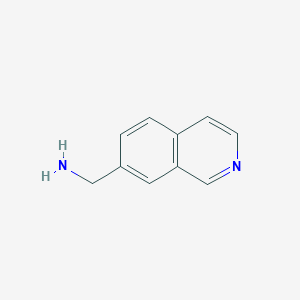
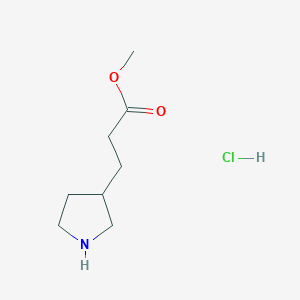
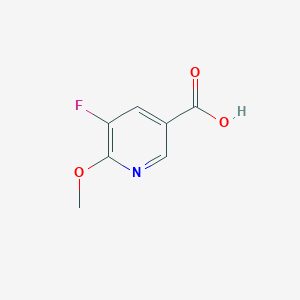

![7-Methyl-2,7-diazaspiro[4.5]decane](/img/structure/B1395977.png)
